REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH:3]=[CH:4][CH:5]=O.[CH3:8][N:9]([CH3:15])[C:10](=[O:14])[CH2:11][C:12]#[N:13].N1CCCCC1.C(O)(=O)C>C1(C)C=CC=CC=1.O>[C:12]([C:11]([C:10]([N:9]([CH3:15])[CH3:8])=[O:14])=[CH:5][CH:4]=[CH:3][N:2]([CH3:7])[CH3:1])#[N:13]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC=O)C
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CN(C(CC#N)=O)C
|
Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
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CUSTOM
|
Details
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was formed (about 2 hours)
|
Duration
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2 h
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
crystals formed which
|
Type
|
FILTRATION
|
Details
|
were filtered off under suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=CC=CN(C)C)C(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |